Edopc -

Edopc

Catalog Number: EVT-1576379
CAS Number:
Molecular Formula: C46H89NO8P+
Molecular Weight: 815.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Edopc is derived from natural phospholipids and is synthesized through modifications of glycerophospholipids. It is primarily used in the formulation of lipoplexes, which are complexes formed by the association of cationic lipids with DNA or RNA. This compound has been studied extensively for its effectiveness in facilitating the delivery of genetic material into cells.

Classification

Edopc is classified as a cationic lipid due to its positively charged head group, which enhances its ability to interact with negatively charged nucleic acids. It belongs to the broader category of phosphatidylcholine derivatives and is often utilized in liposomal formulations for drug delivery.

Synthesis Analysis

Methods

The synthesis of Edopc typically involves the following steps:

  1. Starting Materials: The synthesis begins with the selection of appropriate fatty acid chains and phosphocholine derivatives.
  2. Chemical Reactions: The primary method for synthesizing Edopc involves esterification reactions where fatty acids are reacted with glycerol-3-phosphate to form phosphatidylcholine derivatives.
  3. Purification: After synthesis, the product is purified using chromatographic techniques to isolate Edopc from unreacted materials and by-products.

Technical Details

The synthesis can be optimized by adjusting reaction conditions such as temperature, pH, and the ratio of reactants. The final product is typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Molecular Structure Analysis

Structure

Edopc has a distinct molecular structure characterized by:

  • Glycerol Backbone: A glycerol molecule forms the backbone.
  • Fatty Acid Chains: Two oleoyl (C18) fatty acid chains are attached at the sn-1 and sn-2 positions.
  • Ethylphosphocholine Head Group: An ethyl group is attached to the phosphate moiety, contributing to its cationic nature.

Data

The molecular formula for Edopc is C24H46NO4PC_{24}H_{46}NO_4P, and it has a molecular weight of approximately 463.6 g/mol. The compound's structural properties allow for effective membrane fusion and cellular uptake during transfection processes.

Chemical Reactions Analysis

Reactions

Edopc undergoes several key reactions that facilitate its function in gene delivery:

  1. Formation of Lipoplexes: Edopc interacts with DNA or RNA to form stable lipoplexes through electrostatic interactions.
  2. Membrane Fusion: Upon exposure to cell membranes, Edopc can induce membrane fusion, allowing for the entry of nucleic acids into cells.

Technical Details

The efficiency of Edopc in forming lipoplexes can be influenced by factors such as lipid-to-DNA ratio, ionic strength, and the presence of other lipids or additives that may enhance or inhibit transfection efficiency.

Mechanism of Action

Process

The mechanism by which Edopc facilitates gene delivery involves several steps:

  1. Binding: Edopc binds to negatively charged nucleic acids through electrostatic interactions.
  2. Complex Formation: This binding leads to the formation of lipoplexes that can protect nucleic acids from degradation.
  3. Cellular Uptake: The lipoplexes are taken up by cells via endocytosis, after which they release their genetic cargo into the cytoplasm.

Data

Studies have shown that formulations containing Edopc exhibit enhanced transfection efficiencies compared to formulations using neutral or anionic lipids alone. This increased efficiency is attributed to the favorable charge interactions between Edopc and cellular membranes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Edopc typically appears as a viscous liquid or gel at room temperature.
  • Solubility: It is soluble in organic solvents like chloroform and ethanol but has limited solubility in water due to its hydrophobic fatty acid chains.

Chemical Properties

  • Stability: Edopc is relatively stable under physiological conditions but can undergo hydrolysis if exposed to extreme pH levels or high temperatures.
  • Reactivity: The compound can participate in various chemical reactions typical for phospholipids, including hydrolysis and oxidation under certain conditions.

Relevant data indicates that Edopc maintains its structural integrity over a range of temperatures but should be stored properly to prevent degradation.

Applications

Scientific Uses

Edopc has several important applications in scientific research and biotechnology:

  • Gene Delivery Systems: Widely used in developing non-viral vectors for delivering plasmid DNA and RNA into cells.
  • Vaccine Development: Investigated as a potential adjuvant in vaccine formulations due to its ability to enhance immune responses.
  • Drug Delivery: Explored for use in targeted drug delivery systems that exploit its membrane fusion properties.
Introduction to EDOPC: Context and Significance

Historical Emergence of Developmental Screening in Pediatric Primary Care

Before structured initiatives like EDOPC, developmental monitoring in primary care relied heavily on developmental surveillance—an unstructured process involving milestone inquiries and clinical observations during well-child visits. Surveillance alone proved insufficient, with studies indicating it missed 70-80% of children with developmental delays [1] [6]. The American Academy of Pediatrics (AAP) began advocating for standardized developmental screening using validated tools in the early 2000s, emphasizing its higher sensitivity and objectivity. However, implementation lagged due to systemic barriers:

  • Time and Resource Constraints: Screening required staff training, parental questionnaires, and scoring time unaccounted for in visit workflows.
  • Reimbursement Uncertainty: Providers lacked clarity on billing codes and payment eligibility for screening services.
  • Referral Fragmentation: Even when delays were identified, inconsistent linkages to Early Intervention (EI) programs hindered follow-up [1] [3].

In Illinois, baseline data revealed fewer than 20% of pediatric practices routinely used validated screening tools by 2005. This gap disproportionately affected Medicaid-enrolled and rural children, exacerbating health inequities [3]. EDOPC emerged directly to address these barriers, positioning primary care providers—who see children up to 13 times in their first three years—as pivotal agents in early detection [1].

Table 1: Pre-EDOPC Developmental Screening Landscape in Illinois

Barrier CategorySpecific ChallengesImpact on Screening Rates
Clinical WorkflowLack of standardized protocols; reliance on subjective surveillance<30% of practices used tools
FinancialUnclear billing codes; low Medicaid reimbursementLimited screening for underserved populations
Knowledge GapsLimited training on screening tools; low confidence interpreting resultsHigh false-negative rates for delays
System FragmentationWeak EI referral networks; poor care coordination<50% of at-risk children received follow-up

Conceptual Foundations of EDOPC: Bridging Gaps in Early Childhood Intervention

EDOPC’s design was grounded in four interlocking conceptual pillars that addressed critical flaws in existing developmental monitoring practices:

  • Standardization Through Validated Tools: The project mandated the use of psychometrically robust instruments like the Ages & Stages Questionnaires® (ASQ-3) and ASQ®:Social-Emotional (ASQ:SE). These parent-completed tools improved detection accuracy by translating subjective concerns into quantifiable data. Visual illustrations within ASQ tools enhanced parent comprehension, facilitating more accurate responses about child behaviors [4] [6].

  • Team-Based Implementation: Unlike top-down training models, EDOPC delivered one-hour, on-site sessions to entire practice teams (physicians, nurses, medical assistants). This recognized that screening success depended on coordinated workflows—e.g., medical assistants distributing questionnaires, nurses scoring them, and pediatricians interpreting results [1] [4]. Training emphasized practical skills: selecting age-appropriate tools, scoring efficiently, and discussing results compassionately with families.

  • Holistic Screening Scope: EDOPC expanded focus beyond motor/cognitive milestones to include social-emotional development, maternal depression, and domestic violence exposure. This acknowledged the bidirectional influences between socioemotional health and developmental outcomes. For example, maternal depression screening was integrated because untreated perinatal mood disorders correlate with developmental delays in infants [3] [6].

  • Closed-Loop Referral Systems: The project established protocols for immediate referral pathways when screenings indicated risks. This included direct linkages to Illinois’ Early Intervention programs and specialists (developmental pediatricians, neurologists) for concurrent evaluations, reducing delays between screening and intervention [3] [6]. Post-screening protocols also mandated audiological assessments and lead testing to rule out confounding factors like hearing loss or environmental toxins [6].

Table 2: EDOPC Core Components and Theoretical Rationale

ComponentImplementation StrategyTheoretical Foundation
Tool StandardizationAdoption of ASQ-3/ASQ:SE across all well-child visitsEvidence-Based Practice: High sensitivity (>80%) for detecting delays
Whole-Practice Training1-hour onsite sessions for clinical teamsSystems Theory: Change requires buy-in from all workflow levels
Integrated Screening DomainsAdding social-emotional/maternal screens to developmental checksEcological Systems Theory: Child development intersects with family/social environments
Referral ProtocolsAutomatic EI/specialist referrals for abnormal screensContinuum of Care: Reducing fragmentation between detection and treatment

Policy Imperatives Driving EDOPC Implementation in Illinois

EDOPC’s rollout and scalability were propelled by strategic alignment with healthcare policy reforms and implementation science principles:

  • Financing Policies: EDOPC collaborated with Illinois Medicaid to clarify reimbursement mechanisms. Screening became billable under code 96110 ($16.10 per screen), incentivizing uptake. Practices achieving >85% screening rates received enhanced Medicaid payments, embedding sustainability into the program [4]. Simultaneously, EDOPC advocated for private insurer coverage, leveraging AAP guidelines to pressure payers [3] [4].

  • Implementation Science Frameworks: The project implicitly applied the Consolidated Framework for Implementation Research (CFIR), addressing determinants like:

  • Intervention Characteristics: Emphasizing ASQ’s low cost and ease of use.
  • Outer Setting: Aligning with Illinois’ Medicaid quality metrics.
  • Inner Setting: Training tailored to practice-specific workflows.
  • Characteristics of Individuals: Peer educators (practicing pediatricians) boosted credibility [1] [9].

  • Cross-Sector Policy Integration: EDOPC’s success influenced broader Illinois policies, including:

  • Early Intervention Expansion: State funding increased for EI programs anticipating higher referral volumes.
  • Health in All Policies (HiAP) Initiatives: Local governments adopted EDOPC’s model to integrate developmental health into housing, nutrition, and home-visiting programs [7].
  • Accountable Care Structures: EDOPC screening metrics were incorporated into Illinois’ Pediatric Accountable Care Organization quality measures [5].

Critically, EDOPC exposed gaps in policy implementation science. As later articulated in research, policies mandating screening (e.g., AAP guidelines) often fail due to the "assumption gap"—presuming adoption equals implementation. EDOPC’s real-world struggles underscored the need for: (1) policy actor engagement (e.g., Medicaid officials on study teams), (2) tailored implementation strategies (e.g., billing support), and (3) outcome metrics beyond mere screening rates (e.g., time to EI enrollment) [2] [5] [9].

Concluding Synthesis

EDOPC transformed developmental screening in Illinois by synergizing evidence-based tools, team-centered training, and policy enablers. Its legacy includes sustained screening rates >85% in participating practices and a replicable blueprint for translating child development research into frontline practice [3] [4]. Future initiatives must further strengthen policy-implementation linkages—ensuring financing mechanisms, cross-sector alignment, and equity-focused evaluations are embedded within program design from inception.

Properties

Product Name

Edopc

IUPAC Name

2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-ethoxyphosphoryl]oxyethyl-trimethylazanium

Molecular Formula

C46H89NO8P+

Molecular Weight

815.2 g/mol

InChI

InChI=1S/C46H89NO8P/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)51-42-44(43-54-56(50,52-9-3)53-41-40-47(4,5)6)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h22-25,44H,7-21,26-43H2,1-6H3/q+1/b24-22-,25-23-

InChI Key

GSHCNPAEDNETGJ-HKOLQMFGSA-N

Synonyms

EDOPC
o-ethyldioleoylphosphatidylcholinium

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.